2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride
Description
Chemical Structure and Properties 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride (IUPAC name: (2Z)-(Methoxyimino)[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid hydrochloride) is a thiazole derivative with the molecular formula C₂₅H₂₂ClN₃O₃S and a molecular weight of 479.98 g/mol . The compound features a methoxyimino group at the α-position and a trityl (triphenylmethyl) protecting group on the amino moiety of the thiazole ring. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical chemistry .
Synthesis
The synthesis involves sequential modifications of a thiazole core:
Thiazole Formation: Reaction of α-halogen carbonyl compounds with thiourea yields the ethyl ester of (Z)-2-(2-thiazol-4-yl)-2-hydroxyminoacetic acid .
Trityl Protection: The amino group is protected using triphenylchloromethane (trityl chloride) in dimethylformamide (DMF) with triethylamine, forming the tritylamino intermediate .
Final Hydrolysis: Alkaline hydrolysis of the ester group followed by acidification produces the free acid, which is isolated as the hydrochloride salt .
Applications This compound serves as a key intermediate in synthesizing cephalosporin antibiotics, such as cefmenoxime and cefepime, where the methoxyimino group confers β-lactamase resistance . It is also utilized in biochemical research, including antibody development targeting protein oligomers .
Properties
IUPAC Name |
(2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3,(H,26,27)(H,29,30);1H/b28-22-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYSHABNSMIRY-BKHQUBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-74-4 | |
| Record name | 2-(Tritylamino)-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Conditions
The synthesis begins with ethyl 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetate as the starting material. Key steps include:
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Tritylation : Reaction with trityl chloride (1.1 equivalents) in pyridine at 40–70°C for 1 hour. Pyridine acts as both solvent and base, achieving >98% conversion without forming the anti-oxime isomer.
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Hydrolysis : The ester intermediate is hydrolyzed using aqueous sodium hydroxide (3–4 equivalents) at 50–80°C for 2–3 hours. Excess base ensures complete de-esterification.
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Acidification : The product is precipitated by acidifying the reaction mixture to pH 2 with hydrochloric or sulfuric acid. The hydrochloride form is obtained by adding HCl during this step.
Key Advantages
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Yield : 85–93% after crystallization from methylene chloride/hexane.
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Purity : <2% anti-oxime impurity due to controlled reaction temperatures.
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Scalability : Suitable for batch production, with a total process time of 6–8 hours.
Continuous Flow Synthesis for Industrial Scale
A modern adaptation, detailed in CN111454272A , utilizes continuous flow reactors to synthesize the intermediate ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate, which is subsequently tritylated and hydrolyzed.
Process Parameters
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Cyclization : 4-Chloro-2-methoxyimino ethyl acetoacetate reacts with thiourea in a tubular reactor at 50°C, with pH maintained at 6.5–7.0 using sodium carbonate.
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Residence Time : 15–20 minutes, achieving 99.5% liquid-phase purity.
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Work-Up : The product is cooled to 10°C, filtered, and washed with ice-cold ethanol.
Benefits Over Batch Methods
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Heat Management : Continuous flow minimizes exothermic risks, improving safety.
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Consistency : Reduced batch-to-batch variability due to precise parameter control.
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Throughput : 10–20 kg/hr capacity, ideal for large-scale antibiotic production.
Clean Preparation Process with Waste Reduction
A 2021 method prioritizes sustainability by recycling byproducts (CN112479946A ). This approach integrates oximation, methylation, and cyclization into a single reactor, minimizing solvent use.
Stepwise Optimization
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Oximation : Ethyl acetoacetate reacts with calcium nitrite in sulfuric acid, yielding calcium sulfate as a recoverable byproduct.
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Methylation : Dimethyl sulfate methylates the oxime at 60°C, with sodium carbonate neutralizing excess acid.
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Cyclization : Bromination with N-bromosuccinimide followed by thiourea addition forms the thiazole ring.
Environmental and Economic Impact
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Waste Reduction : 90% reduction in acidic wastewater via calcium sulfate filtration.
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Cost Savings : Recycled solvents and reagents lower raw material costs by 30%.
Comparative Analysis of Preparation Methods
Critical Challenges and Solutions
Anti-Oxime Formation
The anti-oxime isomer, a common impurity, reduces antibiotic efficacy. Strategies to suppress its formation include:
Chemical Reactions Analysis
Types of Reactions
2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride is utilized as a reagent in organic synthesis:
- Reagent for Organic Synthesis: Acts as a building block for more complex molecules.
- Chemical Reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduction reactions can be performed with sodium borohydride.
- Substitution Reactions: Particularly at the methoxyimino group.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Exhibits activity against various bacterial strains.
- Anticancer Potential: Studies have shown promising results in inhibiting tumor growth through specific molecular interactions.
Medicine
Research has explored its therapeutic applications:
- Drug Development: Investigated as a candidate for new drug formulations targeting specific diseases.
- Mechanism of Action: The compound interacts with enzymes or receptors, potentially modulating metabolic pathways.
Case Studies and Research Findings
- Antibacterial Activity Study:
- Anticancer Evaluation:
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Mechanistic Insights:
- Detailed studies elucidated the interaction of the compound with specific enzymes involved in metabolic pathways, highlighting its role in modulating cellular functions.
Mechanism of Action
The mechanism of action of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogs with (Methoxyimino)acetate Core
Compounds sharing the (methoxyimino)acetate scaffold (e.g., 490-M16 to 490-M56) exhibit variations in substituents, leading to divergent physicochemical and biological properties :
Key Differences :
- The trityl group in the target compound improves stability during synthesis by preventing undesired side reactions, unlike 490-M18, which lacks protection .
- 490-M27 ’s formyl group enables covalent conjugation to proteins, whereas the target compound’s hydrochloride salt prioritizes solubility for pharmaceutical formulations .
Cephalosporin Antibiotics with Methoxyimino-Thiazole Moieties
Cephalosporins like cefmenoxime hydrochloride (CMX) and cefepime incorporate methoxyimino-thiazole side chains critical for antibiotic activity :
Mechanistic Insights :
- The methoxyimino group in both the target compound and cephalosporins reduces hydrolysis by bacterial β-lactamases, enhancing drug efficacy .
- Cefepime’s dual thiazole rings increase binding affinity to penicillin-binding proteins (PBPs), unlike the monocyclic target compound .
Chloroacetamido-Thiazole Derivatives
Replacing the tritylamino group with a chloroacetamido moiety (e.g., (Z)-2-(2-chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid) alters reactivity :
Unprotected Amino-Thiazole Analogs
Compounds lacking the trityl group, such as 2-amino-α-(methoxyimino)-4-thiazoleacetic acid, highlight the trityl group’s role :
Significance :
- The trityl group mitigates premature degradation during cephalosporin synthesis, a limitation of unprotected analogs .
Key Observations :
Biological Activity
2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride (CAS No. 131004-28-9) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and methoxyimino group. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and research findings.
- Molecular Formula : C25H21N3O3S·HCl
- Molecular Weight : 480 g/mol
- InChI Key : WUGYSHABNSMIRY
The compound is synthesized through multi-step organic reactions, typically involving trityl chloride and thiazole derivatives under controlled conditions. The synthesis often includes purification methods such as recrystallization and chromatography to achieve high purity levels.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This modulation can result in significant biological effects, particularly in cancer and microbial systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The compound's structure allows it to interact with cellular targets that are crucial for tumor growth and survival .
Table 1: Summary of Anticancer Activity
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, using bioluminescence inhibition assays with Photobacterium leiognathi. The results indicated significant cytotoxic activity across various concentrations, highlighting the compound's potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications in the tritylamino and methoxyimino groups significantly influenced the biological activity. Compounds with specific structural configurations exhibited enhanced potency against cancer cell lines, suggesting avenues for further development in drug design .
Q & A
Q. What are the optimized synthetic routes for 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole intermediates. A key approach includes:
- Step 1 : Reacting 2-(2-chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid with tritylamine under basic conditions to introduce the trityl-protected amino group .
- Step 2 : Acidic hydrolysis of intermediates followed by purification via crystallization (e.g., using ethanol-water mixtures) to achieve ≥98% purity .
- Yield Optimization : Refluxing in DMSO or ethanol with catalytic glacial acetic acid improves reaction efficiency (typical yields: 60–75%) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the trityl group (δ 7.2–7.4 ppm, aromatic protons) and methoxyimino moiety (δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per Georganics specifications) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 479.98 (CHClNOS) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. Insoluble in water, requiring acidification (e.g., HCl) for aqueous dissolution .
- Stability : Store at 2–8°C in airtight containers. Degradation occurs under prolonged light exposure (>72 hours), necessitating amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve Z/E isomerism during the synthesis of methoxyimino-containing intermediates?
- Methodological Answer :
- Stereoselective Synthesis : Use geometric control via reaction temperature and solvent polarity. For example, (Z)-isomers dominate when reactions are conducted in ethanol at 60°C, while (E)-isomers form in DMSO at 80°C .
- Chromatographic Separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers. Retention times vary by 2–3 minutes under isocratic elution (acetonitrile:water = 70:30) .
Q. What is the structure-activity relationship (SAR) of this compound in cephalosporin derivatives?
- Methodological Answer :
- Key SAR Findings : The methoxyimino group enhances β-lactamase resistance in cephalosporins. Modifying the trityl group improves membrane permeability but reduces aqueous solubility .
- Bioactivity Data :
| Derivative | Antibacterial Activity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| Parent | 0.5–1.0 (E. coli) | 0.2 |
| Trityl-Modified | 0.25–0.5 (E. coli) | 0.1 |
| Source: Adapted from cephalosporin derivative studies . |
Q. How do metabolic pathways of analogous (methoxyimino)acetate compounds inform toxicity studies?
- Methodological Answer :
- Phase I Metabolism : Hydrolysis of the methoxyimino group generates hydroxylamine intermediates, detected via LC-MS/MS in rat liver microsomes .
- Phase II Conjugation : Glucuronidation occurs at the thiazole ring, identified using UDP-glucuronosyltransferase assays .
- Toxicity Mitigation : Co-administration with antioxidants (e.g., NAC) reduces reactive oxygen species (ROS) by 40% in in vitro hepatocyte models .
Q. How can contradictory data on synthesis yields be resolved across different methodologies?
- Methodological Answer :
- Yield Variability Factors :
| Factor | Impact on Yield | Example Evidence |
|---|---|---|
| Solvent Polarity | ±15% | DMSO (65%) vs. ethanol (50%) |
| Reaction Time | ±10% | 18-hour reflux (65%) vs. 4-hour (55%) |
- Resolution Strategy : Use design of experiments (DoE) to optimize parameters (e.g., 24-hour reflux in DMSO yields 75% with 98% purity) .
Regulatory and Safety Considerations
Q. What regulatory restrictions apply to this compound in industrial research?
- Methodological Answer :
- The compound is listed under restricted substances due to its potential environmental persistence. Compliance requires:
- Documentation : Submit EPA Form 7710-25 for lab-scale use .
- Waste Disposal : Neutralize with 1M NaOH before incineration to prevent thiazole ring degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
